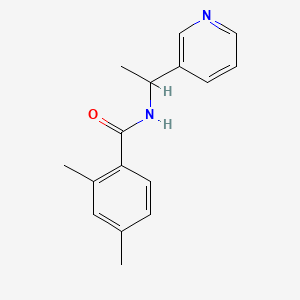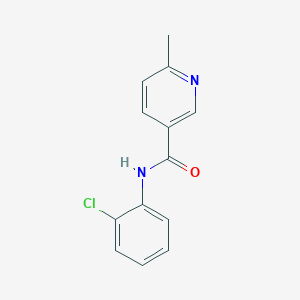
N-(3,4-dihydro-2H-chromen-4-yl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dihydro-2H-chromen-4-yl)pyridine-4-carboxamide, commonly known as DCPC, is a chemical compound that has been studied for its potential applications in scientific research. DCPC belongs to the class of compounds known as pyridine carboxamides, which have been shown to have various biological activities.
Aplicaciones Científicas De Investigación
DCPC has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. DCPC has also been shown to enhance memory and learning in animal models, suggesting its potential use in the treatment of cognitive disorders.
Mecanismo De Acción
The exact mechanism of action of DCPC is not yet fully understood. However, it has been suggested that DCPC exerts its neuroprotective effects by reducing oxidative stress and inflammation in the brain. DCPC has also been shown to modulate the activity of various signaling pathways in the brain, including the ERK/MAPK pathway.
Biochemical and Physiological Effects:
DCPC has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in the brain, indicating its antioxidant properties. DCPC has also been shown to increase the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain, suggesting its potential use in the treatment of mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCPC has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form. It has also been shown to have low toxicity and good bioavailability. However, there are some limitations to using DCPC in lab experiments. For example, its mechanism of action is not yet fully understood, and its effects may vary depending on the experimental conditions used.
Direcciones Futuras
There are several future directions for the study of DCPC. One potential direction is to further investigate its mechanism of action and signaling pathways involved. This could lead to the development of more targeted therapies for neurodegenerative diseases and cognitive disorders. Another potential direction is to study the effects of DCPC in human clinical trials. This could help to determine its safety and efficacy in humans and pave the way for its use in the clinic.
In conclusion, DCPC is a promising compound that has been studied for its potential applications in scientific research. Its neuroprotective effects and potential use in the treatment of cognitive disorders make it an interesting compound for further study. However, more research is needed to fully understand its mechanism of action and potential clinical applications.
Métodos De Síntesis
DCPC can be synthesized using a one-pot reaction between 4-pyridinecarboxaldehyde and 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction takes place in ethanol and water at reflux temperature for several hours. The resulting product can be purified by column chromatography to obtain pure DCPC.
Propiedades
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(11-5-8-16-9-6-11)17-13-7-10-19-14-4-2-1-3-12(13)14/h1-6,8-9,13H,7,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDYJKDZDOMUIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-chromen-4-yl)pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide](/img/structure/B7457876.png)





